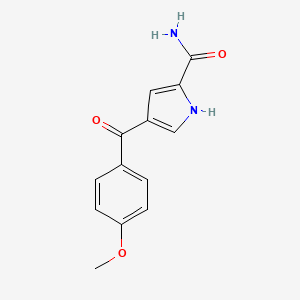
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The methoxybenzoyl group is a common moiety in organic chemistry, often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques and quantum chemical calculations .Chemical Reactions Analysis
Compounds similar to “this compound” can participate in various chemical reactions. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that these compounds can undergo selective deprotection reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied extensively. For example, a series of alkyl 4-[4-(4-methoxybenzoyl)benzoic acid derivatives exhibited liquid crystalline properties .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
A series of pyrrole-2-carboxamide derivatives, including those related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, with minimal inhibitory concentration (MIC) values ranging from 1.05 to 12.01 μg/mL. Additionally, antifungal activities of these compounds have been screened, indicating their broad-spectrum antimicrobial potential (Mane et al., 2017).
Cytotoxicity Against Cancer Cells
Research into the cytotoxicity of pyrrole and pyrazole derivatives, including those similar to this compound, against Ehrlich Ascites Carcinoma (EAC) cells has been conducted. These studies aim to identify new therapeutic agents with potential application in cancer treatment. The synthesized compounds were characterized and their structures confirmed by various analytical techniques. The in vitro cytotoxic activities were evaluated, showing promising results against EAC cells (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Characterization
The development of novel carboxamide protecting groups and their application in the synthesis of complex and acid-sensitive adenosine derivatives have been explored. Such research underscores the importance of this compound and related compounds in facilitating the synthesis of biologically relevant molecules. These protecting groups can be removed under mildly basic conditions, demonstrating versatility in synthetic organic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).
Structural Analysis
Detailed structural and molecular analysis of derivatives of this compound, such as piroxicam derivatives, through X-ray powder structure analysis reveals their complex intermolecular interactions. These studies provide insights into the molecular arrangements that contribute to the biological activities of these compounds, highlighting their potential in drug design and development (Chakraborty et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-4-2-8(3-5-10)12(16)9-6-11(13(14)17)15-7-9/h2-7,15H,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRBTWYZYJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2625679.png)
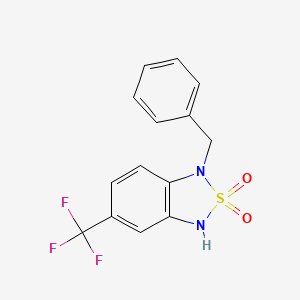
![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)

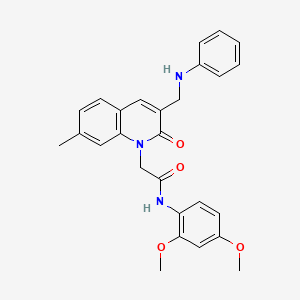
![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)
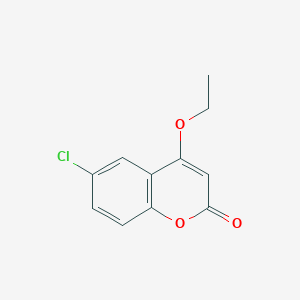
![N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2625693.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)
![1-(2,4,4a,5,6,7,8,8a-Octahydrobenzo[e][1,3]oxazin-3-yl)-2-chloroethanone](/img/structure/B2625697.png)
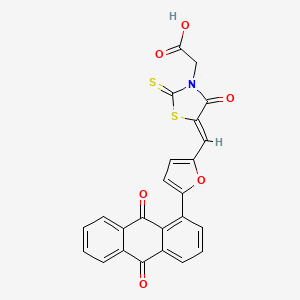
![1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2625700.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2625701.png)
